molecular formula C19H17N3O3S B2554888 N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide CAS No. 921865-67-0

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Cat. No.: B2554888
CAS No.: 921865-67-0
M. Wt: 367.42
InChI Key: LDTVCNKMBZWKDL-UHFFFAOYSA-N
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Description

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound featuring a unique combination of functional groups. This compound is characterized by the presence of a furan ring, a thiazole ring, and a tetrahydroquinoline moiety. Such structural diversity makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline moiety, followed by the formation of the thiazole ring, and finally, the introduction of the furan-2-carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable functional groups, such as:

  • 2-oxo-1,2,3,4-tetrahydroquinoline derivatives
  • Thiazole-containing compounds
  • Furan-2-carboxamide analogs

Uniqueness

What sets N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide apart is its unique combination of these functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17(22-9-3-6-13-5-1-2-7-15(13)22)11-14-12-26-19(20-14)21-18(24)16-8-4-10-25-16/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTVCNKMBZWKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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